2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphinanone ring with a chloroethoxy substituent, making it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-chloroethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired phosphinanone ring. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product. Additionally, recycling of by-products and solvents is often implemented to reduce waste and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphinanone ring can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethoxy group.
Oxidation Reactions: Phosphine oxides and other oxidized derivatives.
Reduction Reactions: Phosphine derivatives with reduced phosphorus centers.
Scientific Research Applications
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of new derivatives that interact with biological targets. The phosphinanone ring can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but lacking the phosphinanone ring.
Bis(chloroethyl) ether: Another related compound with two chloroethyl groups but different structural features.
Uniqueness
2-(2-Chloroethoxy)-3,3-dimethyl-1,4,2lambda~5~-dioxaphosphinan-2-one is unique due to its phosphinanone ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
87981-34-8 |
---|---|
Molecular Formula |
C7H14ClO4P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-3,3-dimethyl-1,4,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-7(2)10-5-6-12-13(7,9)11-4-3-8/h3-6H2,1-2H3 |
InChI Key |
LURXKYSJSXZDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCOP1(=O)OCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.